![molecular formula C9H9NO2 B6353763 3,7-Dimethylbenzo[d]oxazol-2(3H)-one CAS No. 1267216-41-0](/img/structure/B6353763.png)
3,7-Dimethylbenzo[d]oxazol-2(3H)-one
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed . This method involves the use of commercially available urea-hydrogen peroxide complex and hydrochloric or hydrobromic acid .科学的研究の応用
Direct Amination of Benzoxazoles
One of the key applications of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one is in the direct amination of benzoxazoles . This process involves the use of tertiary amines and tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, and it allows for the synthesis of a variety of substituted benzoxazol-2-amines with moderate to good yield .
Synthesis of Bioactive 2-Aminobenzoxazole Derivatives
2-Aminobenzoxazoles, which can be synthesized from 3,7-Dimethylbenzo[d]oxazol-2(3H)-one, have high activity and are featured prominently in pharmaceuticals and organic materials . They have been used as drug targets, such as small-molecule somatostatin receptor subtype 5 antagonists , and as partial antagonists for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer disease and schizophrenia .
Metal-Free Protocol for Direct Amination
A metal-free protocol for the highly efficient direct amination of non-activated benzoxazoles and 1,3,4-oxadizaoles with secondary amines has been developed . This method uses catalytic amounts of triflic acid and 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (TEMPO + BF 4−) as an organic oxidant .
Amination of Azoles Using CuCl2 Complexes of Amines
Another application of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one is in the amination of azoles using CuCl2 complexes of amines under mild conditions . This method allows for the synthesis of a variety of aminated azoles .
作用機序
Target of Action
Benzoxazole derivatives have been reported to interact with various targets such asvoltage-gated sodium channels (VGSCs) and prostaglandin H2 synthase (PGHS) . These targets play crucial roles in cellular signaling and inflammatory responses.
Mode of Action
Benzoxazole derivatives have been suggested to exert their effects viainteraction with VGSCs . This interaction could potentially alter the electrical activity of cells, leading to changes in cellular signaling.
Biochemical Pathways
Benzoxazole derivatives have been associated with theAkt/GSK-3/NF-κB signaling pathway , which plays a significant role in cellular survival, proliferation, and inflammation.
Pharmacokinetics
The compound’s molecular weight of238.28g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500g/mol are generally well-absorbed.
Result of Action
Benzoxazole derivatives have been reported to exhibitanti-inflammatory and antiepileptic effects, suggesting that they may modulate inflammatory responses and neuronal activity.
特性
IUPAC Name |
3,7-dimethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)12-9(11)10(7)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIAJUIQOJZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethylbenzo[d]oxazol-2(3h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



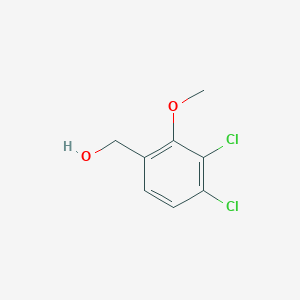

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

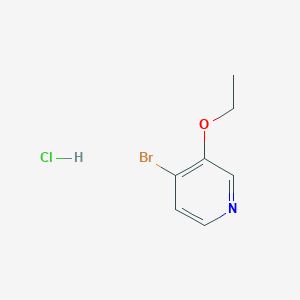
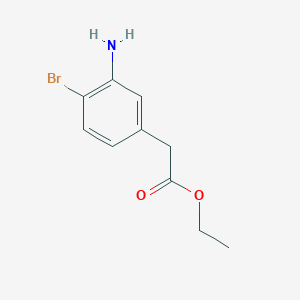
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
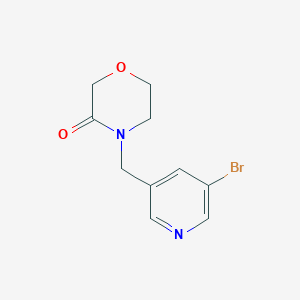


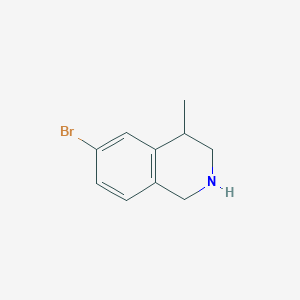
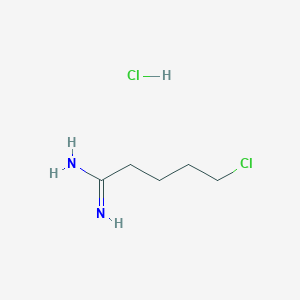
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
